3,5-Dinitrophenol

Description

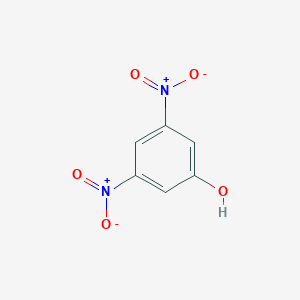

Structure

3D Structure

Properties

IUPAC Name |

3,5-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMBNLWZFIWQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207318 | |

| Record name | 3,5-Dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586-11-8 | |

| Record name | 3,5-Dinitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of 3,5-Dinitrophenol as a Protonophore

Abstract

3,5-Dinitrophenol (DNP) is a canonical example of a chemical uncoupler, a molecule that disrupts the fundamental process of oxidative phosphorylation in mitochondria. Historically notorious for its use as a weight-loss agent in the 1930s, its potent and often fatal toxicity led to its ban for human consumption.[1][2] Despite its dangers, DNP remains an invaluable tool in metabolic research, providing a clear and potent method for studying the principles of chemiosmosis and mitochondrial bioenergetics. This guide provides a detailed examination of the molecular mechanism by which DNP acts as a protonophore, the downstream cellular consequences of its action, and the experimental protocols required to rigorously characterize its effects.

The Chemiosmotic Principle and the Role of the Proton Motive Force

In healthy mitochondria, the transfer of electrons through the Electron Transport Chain (ETC) is tightly coupled to the pumping of protons (H+) from the mitochondrial matrix into the intermembrane space (IMS). This process establishes an electrochemical potential across the inner mitochondrial membrane (IMM), known as the proton-motive force (PMF). The PMF is the potential energy source that drives the synthesis of adenosine triphosphate (ATP) as protons flow back into the matrix through the ATP synthase complex.[3] This elegant coupling of respiration to phosphorylation is the cornerstone of cellular energy production.

Mitochondrial uncoupling is the dissociation of these two processes.[4] Protonophores like DNP achieve this by providing an alternative route for protons to re-enter the matrix, bypassing the ATP synthase machinery entirely.[5][6]

Core Mechanism: DNP as a Proton Shuttle

The efficacy of DNP as a protonophore stems from two key physicochemical properties: it is a weak acid and it is lipophilic (fat-soluble).[7][8] These characteristics allow it to act as a recyclable proton shuttle across the otherwise impermeable inner mitochondrial membrane.

The mechanism can be dissected into a four-step cycle:

-

Protonation in the Intermembrane Space (IMS): The IMS has a high concentration of protons (low pH) due to ETC activity. Here, the anionic, deprotonated form of DNP (DNP⁻) readily binds a proton to become the neutral, protonated species (DNP-H).[9]

-

Transmembrane Diffusion: The protonated DNP-H is now electrically neutral and lipophilic, allowing it to easily diffuse across the hydrophobic lipid core of the inner mitochondrial membrane, moving down its concentration gradient.[7][9]

-

Deprotonation in the Matrix: The mitochondrial matrix is alkaline (high pH) relative to the IMS. Upon entering this environment, DNP-H releases its proton, reverting to its anionic DNP⁻ form.[9]

-

Electrophoretic Return: The negatively charged DNP⁻ is then electrostatically drawn back across the IMM toward the positively charged intermembrane space, driven by the membrane potential.[9] This completes the cycle, readying the DNP molecule to transport another proton.

This continuous shuttling effectively creates a "proton leak" or a short circuit across the membrane, dissipating the carefully maintained proton gradient.[10]

Caption: Experimental workflow for analyzing DNP's effects.

Protocol: Measurement of Oxygen Consumption Rate (OCR)

Principle: Uncoupling of oxidative phosphorylation leads to a compensatory increase in oxygen consumption as the ETC attempts to re-establish the proton gradient. [11] Methodology (Seahorse XF Analyzer):

-

Cell Seeding: Seed cells (e.g., C2C12, HepG2) in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Medium Exchange: On the day of the assay, remove the cell culture medium and replace it with pre-warmed XF assay medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine).

-

Incubation: Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

-

Assay Execution: Load the hydrated sensor cartridge with a titrated range of DNP concentrations (e.g., 10 µM - 500 µM) for injection. Place the cell plate into the Seahorse XF Analyzer and run a mitochondrial stress test protocol. DNP is typically injected after baseline measurements to determine the maximal respiration rate.

-

Data Analysis: Analyze the resulting OCR data using the instrument's software. A dose-dependent increase in OCR following DNP injection is indicative of uncoupling.

Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm)

Principle: DNP dissipates the proton gradient, which is the primary component of the mitochondrial membrane potential. This depolarization can be measured using potentiometric fluorescent dyes. [11][12] Methodology (JC-1 Dye):

-

Cell Preparation: Culture cells on glass-bottom dishes or in a multi-well plate suitable for fluorescence imaging or plate reader analysis.

-

DNP Treatment: Treat cells with the desired concentration of DNP (and a vehicle control) for a specified duration (e.g., 30-60 minutes). A positive control for depolarization, such as FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone), should be included. [13]3. JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) in fresh medium for 15-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove excess dye.

-

Quantification:

-

Fluorescence Microscopy: Immediately visualize cells. Healthy, polarized mitochondria will exhibit red fluorescent J-aggregates. Depolarized mitochondria in DNP-treated cells will show predominantly green fluorescent JC-1 monomers. [11][14] * Plate Reader/Flow Cytometry: Measure the fluorescence intensity at both green (~529 nm) and red (~590 nm) emission wavelengths.

-

-

Data Analysis: Calculate the ratio of red to green fluorescence. A significant decrease in this ratio in DNP-treated cells compared to controls indicates mitochondrial depolarization. [13]

Protocol: Measurement of Cellular ATP Levels

Principle: A direct and critical consequence of bypassing ATP synthase is a reduction in the cell's ability to produce ATP. [11] Methodology (Luciferin/Luciferase Assay):

-

Cell Treatment: Seed cells in an opaque-walled multi-well plate (to minimize signal bleed-through) and treat with DNP and controls as described previously.

-

Cell Lysis: After treatment, lyse the cells according to the specific ATP assay kit manufacturer's protocol to release the cellular ATP into the supernatant.

-

Assay Reaction: Add the luciferase/luciferin reagent to the cell lysate. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, which produces a luminescent signal.

-

Measurement: Immediately measure the luminescence using a luminometer.

-

Data Analysis: The light output is directly proportional to the ATP concentration. Normalize the data to cell number or total protein content. A decrease in luminescence in DNP-treated samples compared to controls confirms a reduction in cellular ATP levels. [15][11]

Summary of Expected Experimental Outcomes

The following table summarizes the anticipated results from the described assays upon successful mitochondrial uncoupling by this compound.

| Parameter | Assay Method | Expected Outcome with DNP | Rationale |

| Oxygen Consumption Rate (OCR) | Seahorse XF Analysis | Increase | Futile attempt by the ETC to restore the proton gradient. [16] |

| Mitochondrial Membrane Potential (ΔΨm) | JC-1 Staining | Decrease | Dissipation of the proton gradient across the IMM. [11][12] |

| Cellular ATP Levels | Luciferase-based Assay | Decrease | Protons bypass ATP synthase, inhibiting ATP production. [3][15] |

Conclusion

This compound serves as a powerful molecular tool for dissecting the intricacies of mitochondrial bioenergetics. Its well-defined mechanism as a protonophore—a lipophilic weak acid that shuttles protons across the inner mitochondrial membrane—provides a direct method to uncouple respiration from ATP synthesis. This action leads to a predictable and measurable suite of cellular responses: increased oxygen consumption, a collapse of the mitochondrial membrane potential, and a sharp decline in ATP production, with the dissipated energy being released as heat. The experimental protocols detailed herein provide a robust framework for researchers to investigate these effects, contributing to a deeper understanding of mitochondrial physiology in both health and disease.

References

- Global Cities Hub. (2026, January 2). How DNP Diet Pills Influence Metabolism and Weight Management.

- The Irish Times. (2013, September 19).

- National Center for Biotechnology Information. Toxicological Profile for Dinitrophenols.

- Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology, 7(3), 205–212.

- Pharmacy Times. (2021, May 7).

- Dr.Oracle. (2025, May 25). What is the mechanism by which Dinitrophenol (2,4-Dinitrophenol)

- Wikipedia. Protonophore.

- Grokipedia. Protonophore.

- BenchChem.

- Chegg.com. (2018, July 27). Solved. 2,4-dinitrophenol (DNP)

- Quora. (2021, August 27). Would 2,4-dinitrophenol (DNP) decrease proton gradient across the inner mitochondrial membrane?

- Dilger, J. P., & McLaughlin, S. G. (1979). Transport of protons across membranes by weak acids. Physiological Reviews, 60(3), 825-863.

- ResearchGate. (2013, December).

- ResearchGate. Protonophoric mitochondrial uncoupling mechanism. Mitochondrial...

- Study.com. Dinitrophenol is an uncoupler...

- The Biology Project, University of Arizona. (1996, August 20). Metabolism Problem Set: Problem 4: Dinitrophenol.

- OERTX.

- Sartorius. Mitochondrial Membrane Potential Assay.

- Thermo Fisher Scientific. Assays for Mitochondria Function.

- National Center for Biotechnology Information. Mitochondrial Membrane Potential Assay.

Sources

- 1. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dinitrophenol and obesity: an early twentieth-century regulatory dilemma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism Problem Set [biology.arizona.edu]

- 4. homework.study.com [homework.study.com]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. chegg.com [chegg.com]

- 8. researchgate.net [researchgate.net]

- 9. Protonophore - Wikipedia [en.wikipedia.org]

- 10. droracle.ai [droracle.ai]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]

- 13. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assays for Mitochondria Function | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. globalcitieshub.org [globalcitieshub.org]

An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Dinitrophenol for Advanced Research

This guide provides a comprehensive technical overview of the physicochemical properties of 3,5-Dinitrophenol (3,5-DNP), tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of data to offer insights into the practical application and theoretical underpinnings of these properties in a research context.

Foundational Physicochemical Characteristics

This compound is an organic compound characterized as a yellowish, crystalline solid.[1] A thorough understanding of its fundamental physicochemical properties is the bedrock of its effective and safe use in research and development.

Core Identifiers and Molecular Structure

-

Molecular Formula: C₆H₄N₂O₅[2]

-

Molecular Weight: 184.11 g/mol [3]

-

CAS Number: 586-11-8[2]

-

Canonical SMILES: C1=C(C=C(C=C1[O-])O)[O-][3]

-

InChIKey: UEMBNLWZFIWQFL-UHFFFAOYSA-N[4]

The structure of 3,5-DNP, featuring a phenol ring substituted with two nitro groups at the meta positions, is central to its chemical behavior, particularly its acidity and its mechanism of action as a mitochondrial uncoupler.

Tabulated Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound, providing a quick reference for experimental design.

| Property | Value | Source(s) |

| Melting Point | 125.1 °C | [2][5] |

| Boiling Point | 318.03 °C (rough estimate) | [2] |

| Density | 1.702 g/cm³ | [2] |

| pKa | 6.732 (at 25 °C) | [2] |

| Water Solubility | 13.42 g/L (at 51.6 °C) | [2] |

| LogP (Octanol/Water Partition Coefficient) | 2.4 | [3] |

Insight for the Researcher: The moderate LogP value of 2.4 suggests that 3,5-DNP possesses sufficient lipophilicity to traverse cellular membranes, a critical factor in its ability to act on mitochondria.[3] Its limited but present water solubility allows for the preparation of aqueous stock solutions, although organic solvents are generally preferred for higher concentrations.

Solubility Profile

This compound exhibits solubility in a range of organic solvents, a property essential for its use in various experimental settings, from organic synthesis to in vitro cellular assays. It is soluble in:

It is sparingly soluble in water.[2]

Experimental Causality: The choice of solvent is critical. For cellular studies, a stock solution in a solvent like DMSO is typically prepared and then diluted in the aqueous culture medium to the final working concentration, ensuring the final solvent concentration is non-toxic to the cells.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for the verification of the identity and purity of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple due to the symmetry of the molecule. The aromatic region will display two distinct signals corresponding to the protons on the benzene ring.

-

H2/H6 Protons: These protons are equivalent and will appear as a single signal.

-

H4 Proton: This proton is in a different chemical environment and will appear as a separate signal.

A detailed analysis of chemical shifts and coupling constants is crucial for unambiguous identification.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound provides valuable information about its functional groups. Key expected absorption bands include:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

Aromatic C-H Stretch: Signals typically appear above 3000 cm⁻¹.

-

N-O Asymmetric and Symmetric Stretches: Strong absorptions in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively, are indicative of the nitro groups.

-

C=C Aromatic Ring Stretches: Bands in the 1400-1600 cm⁻¹ region.[7]

Self-Validating Protocol: When synthesizing or receiving a new batch of 3,5-DNP, running an FTIR and ¹H NMR and comparing the spectra to reference data is a fundamental quality control step to confirm the compound's identity and purity before its use in any experiment.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis of this compound in various matrices, including pharmaceutical formulations and biological samples.

Step-by-Step HPLC Methodology (Illustrative):

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[9]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[10] The pH of the aqueous phase should be controlled to ensure consistent retention times, given the acidic nature of 3,5-DNP.

-

Flow Rate: Typically around 1.0 mL/min.[11]

-

Detection: UV detection at a wavelength where 3,5-DNP exhibits strong absorbance, which can be determined by acquiring a UV-Vis spectrum.

-

Sample Preparation:

-

Pharmaceuticals: Tablets or capsules are typically dissolved in a suitable solvent (e.g., methanol or a mixture of the mobile phase), sonicated to ensure complete dissolution, filtered through a 0.45 µm filter, and then injected.[11]

-

Biological Samples (e.g., Plasma, Tissue): Sample preparation often involves protein precipitation (e.g., with acetonitrile), followed by liquid-liquid extraction or solid-phase extraction to remove interfering substances and concentrate the analyte.[10]

-

-

Quantification: A calibration curve is constructed using standard solutions of 3,5-DNP of known concentrations to quantify the amount in the sample.

Biological Activity and Mechanism of Action

The primary biological effect of this compound is the uncoupling of oxidative phosphorylation in mitochondria.[2][12]

Mitochondrial Uncoupling

In cellular respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient. The energy stored in this gradient is used by ATP synthase to produce ATP. 3,5-DNP, being a lipophilic weak acid, acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient.[2][12] This uncouples electron transport from ATP synthesis. The energy that would have been used to generate ATP is instead released as heat, leading to an increase in metabolic rate and body temperature.[2]

Caption: Mechanism of 3,5-DNP as a mitochondrial uncoupler.

Synthesis and Handling

Synthesis of this compound

A common laboratory synthesis of this compound involves the nitration of m-nitrophenol.[2]

Illustrative Synthesis Protocol:

-

m-Nitrophenol is mixed with nitric acid (relative density of 1.3).[2]

-

The reaction is initiated with gentle heating, leading to the emission of brown nitrogen oxide gas and a vigorous boiling of the reaction mixture.[2]

-

After cooling, the mixture separates into two layers. The lower layer, a viscous red oil, is collected and washed with cold water.[2]

-

The oil is then subjected to steam distillation.[2]

-

Upon cooling, nearly colorless needle-like crystals of this compound are obtained, which are then dried.[2]

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is a toxic and flammable substance that requires careful handling.[5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from heat and sources of ignition.

-

Toxicity: this compound is toxic if swallowed, in contact with skin, or if inhaled. Acute exposure can lead to symptoms such as hyperthermia, tachycardia, and diaphoresis.[13]

Authoritative Grounding: Always consult the latest Safety Data Sheet (SDS) for comprehensive safety and handling information before working with this compound.

Applications in Research and Drug Development

Despite its toxicity, the unique mechanism of action of this compound makes it a valuable tool in specific research areas.

-

Metabolic Research: It is widely used as a classic mitochondrial uncoupler to study cellular bioenergetics, mitochondrial function, and the effects of metabolic stress.

-

Drug Development: While not used as a therapeutic itself due to its narrow therapeutic window, it serves as a reference compound in the development of safer mitochondrial uncouplers for the potential treatment of metabolic diseases like obesity and non-alcoholic fatty liver disease.

-

Analytical Chemistry: It can be used as a reagent in colorimetric assays for the detection and quantification of substances like sugars and amino acids.[5]

References

-

This compound - ChemBK. (2024-04-10). Retrieved from [Link]

-

Cas 586-11-8,this compound - LookChem. Retrieved from [Link]

-

This compound | C6H4N2O5 | CID 11459 - PubChem. (Retrieved 2026-01-15). Retrieved from [Link]

-

What is the mechanism by which Dinitrophenol (2,4-Dinitrophenol) acts as an uncoupler of oxidative phosphorylation, specifically in relation to proton transport across the inner mitochondrial membrane? - Dr.Oracle. (2025-05-25). Retrieved from [Link]

-

Dinitrophenol synthesis. Nitration in aqueous dioxane. - YouTube. (2025-04-26). Retrieved from [Link]

-

Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes - MDPI. Retrieved from [Link]

-

This compound | C6H4N2O5 | CID 11459 - PubChem. (Retrieved 2026-01-15). Retrieved from [Link]

-

DNP-mediated proton transport in the presence of mitochondrial membrane... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019-04-01). Retrieved from [Link]

-

How to Interpret FTIR Results: A Beginner's Guide. (2025-03-21). Retrieved from [Link]

-

H NMR spectra are shown below for three of the following isomers of dinitrophenol. Match - UCI Department of Chemistry. Retrieved from [Link]

-

Proton NMR Spectra of 2,4-Dinitrophenyl Derivatives of Amino Acids. Retrieved from [Link]

-

HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf - NIH. Retrieved from [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

-

Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm)... - ResearchGate. Retrieved from [Link]

-

FTIR Analysis Beginner's Guide: Interpreting Results - Innovatech Labs. (2018-07-16). Retrieved from [Link]

-

Quantitative Determination of Some Drug Samples in Pharmaceutical Forms Using Spectrophotometric and Flow Injection Analysis Methods Partial Fulfillment of the Requirements for the Degree of Doctor of Philosophy in Analytical Chemistry - ResearchGate. (2025-08-15). Retrieved from [Link]

-

HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]

-

Preconcentration and determination of bisphenol A, naphthol and dinitrophenol from environmental water samples by dispersive liquid-phase microextraction and HPLC - Analytical Methods (RSC Publishing). Retrieved from [Link]

-

Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. Retrieved from [Link]

-

Bioanalytical sample preparation | Biotage. Retrieved from [Link]

-

Staining Sample Preparation Guide - BioNordika. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. droracle.ai [droracle.ai]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C6H4N2O5 | CID 11459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 7. azooptics.com [azooptics.com]

- 8. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 9. ptfarm.pl [ptfarm.pl]

- 10. biotage.com [biotage.com]

- 11. researchgate.net [researchgate.net]

- 12. quora.com [quora.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Historical Context of 2,4-Dinitrophenol in Metabolic Studies

This guide provides an in-depth exploration of the scientific and historical trajectory of 2,4-Dinitrophenol (DNP) in the field of metabolic research. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical details with historical context to illuminate the compound's journey from an industrial chemical to a pioneering metabolic stimulant, a banned weight-loss drug, and a modern research tool.

Chapter 1: An Unintended Foray into Human Metabolism

The story of 2,4-Dinitrophenol's role in metabolic studies begins not in a laboratory, but in the munitions factories of the First World War. Initially used in the manufacturing of explosives, the systemic effects of DNP on workers provided the first clues to its potent biological activity.[1][2][3]

Industrial Origins

During World War I, DNP was a key component in the production of munitions, often mixed with picric acid to create explosives.[2][3] French factory workers, in particular, had significant occupational exposure to the chemical.[1][2][3] This large-scale industrial use inadvertently set the stage for one of the earliest and most dramatic episodes in pharmacotherapy.

The Canary in the Coal Mine: Early Observations of Toxicity and Weight Loss

It wasn't long before physicians and factory managers noticed a peculiar set of symptoms among the munitions workers. They experienced profound fatigue, excessive sweating, elevated body temperatures, and, most strikingly, significant weight loss despite normal food intake.[2][3][4] These observations were the first documented instances of DNP's powerful effect on the human metabolic rate. The first death attributed to DNP exposure was reported in 1918.[1] The yellowing of the skin of those exposed was another distinct sign of DNP poisoning. These unintended human experiments highlighted both the potential and the peril of this potent compound.

Chapter 2: The Brief, Tumultuous Era of DNP as a Weight-Loss Drug

The anecdotal reports from munitions factories caught the attention of the scientific community, leading to formal investigations into DNP's metabolic effects. This chapter details the pioneering research that transformed DNP into a widely used, albeit short-lived, obesity treatment.

The Stanford University Studies

In the early 1930s, Dr. Maurice L. Tainter and his colleagues at Stanford University began a systematic investigation into the pharmacological effects of DNP.[1][5][6][7] Recognizing the implications of the factory workers' weight loss, Tainter's team conducted studies on animals and subsequently on obese patients.[7] Their findings, published in 1933, confirmed that DNP could significantly increase the basal metabolic rate by up to 50%.[5][7] This research positioned DNP as one of the first effective pharmacological agents for weight loss.[1][5]

Widespread Clinical Use and the Promise of Effortless Weight Loss

Following Tainter's publications, DNP's popularity as a weight-loss drug skyrocketed. It was available over-the-counter and was marketed as a "miracle" slimming aid that allowed for weight loss of up to 1.5 kg per week without dietary restrictions.[1][3] It is estimated that by 1934, at least 100,000 people in the United States had been treated with DNP.[2][5][6]

Quantifying the Metabolic Effects of DNP

The primary allure of DNP was its quantifiable and potent effect on metabolism. The table below summarizes the key quantitative data from the early clinical studies.

| Parameter | Observed Effect | Reference |

| Increase in Basal Metabolic Rate | Up to 50% | [5][7] |

| Average Metabolic Rate Increase | 11% per 100 mg of DNP | [1] |

| Reported Weekly Weight Loss | Up to 1.5 kg | [1][3] |

| Estimated Number of Users (by 1934) | At least 100,000 | [2][5][6] |

Chapter 3: Deciphering the Mechanism: DNP as a Mitochondrial Uncoupler

While the physiological effects of DNP were evident, the underlying biochemical mechanism remained a mystery for over a decade. The elucidation of its function as a mitochondrial uncoupler was a landmark discovery in bioenergetics.

The Chemiosmotic Theory in Context

To understand DNP's mechanism, one must first grasp the basics of oxidative phosphorylation. In mitochondria, the electron transport chain pumps protons across the inner mitochondrial membrane, creating an electrochemical gradient. The energy stored in this gradient is then used by ATP synthase to produce ATP, the cell's primary energy currency. This coupling of electron transport to ATP synthesis is the cornerstone of cellular energy production.

A Nobel-Worthy Discovery: Loomis and Lipmann's Contribution

In 1948, William F. Loomis and Fritz Albert Lipmann published their seminal work demonstrating that DNP functions as an uncoupler of oxidative phosphorylation.[5][7] They discovered that DNP, a lipophilic and weakly acidic molecule, acts as a protonophore.[7][8] This means it can shuttle protons across the inner mitochondrial membrane, bypassing ATP synthase.[8] This "short-circuiting" of the proton gradient uncouples the electron transport chain from ATP synthesis.[8] The energy that would have been used to create ATP is instead dissipated as heat, explaining the profound hyperthermia and increased metabolic rate observed in individuals exposed to DNP.[8][9]

Visualizing the Uncoupling Process

The following diagram illustrates the mechanism of DNP as a mitochondrial uncoupler.

Caption: DNP shuttles protons across the inner mitochondrial membrane.

Chapter 4: The Inevitable Decline: Toxicity and Prohibition

The widespread and often unsupervised use of DNP quickly revealed its dark side. A narrow therapeutic index and a host of severe side effects led to its eventual ban, marking a pivotal moment in the history of drug regulation.

The Razor's Edge: A Narrow Therapeutic Index

The dose of DNP required to induce weight loss is perilously close to the toxic and lethal doses.[10][11][12] This narrow therapeutic window means that even small variations in dosage or individual response could lead to catastrophic consequences.[6] Furthermore, DNP has a long half-life of 5-14 days, leading to its accumulation in the body with chronic use and increasing the risk of toxicity.[10]

A Cascade of Adverse Effects

The side effects of DNP were numerous and severe. The most immediate and dangerous was uncontrolled hyperthermia, with body temperatures reaching as high as 44°C (111°F), often leading to organ damage and death.[5][9] Other reported adverse effects included:

-

Tachycardia (rapid heart rate)[1]

-

Diaphoresis (profuse sweating)[1]

-

Tachypnea (rapid breathing)[1]

-

Skin rashes[13]

-

Loss of taste[13]

The Landmark 1938 FDA Ban

In response to the growing number of reports of severe side effects and fatalities, the U.S. Food and Drug Administration (FDA) took action.[1][6] Under the newly passed Federal Food, Drug, and Cosmetic Act of 1938, the FDA declared DNP to be "extremely dangerous and not fit for human consumption" and effectively banned it for human use.[1][9][10]

Chapter 5: Reconstructing the Past: Historical Experimental Protocols

To appreciate the scientific rigor of the early DNP studies, it is essential to understand the experimental methods of the time. This chapter outlines the probable methodologies used to assess DNP's metabolic impact.

Protocol: Measurement of Basal Metabolic Rate (BMR)

The effect of DNP on BMR was a cornerstone of the early research. The following is a likely protocol based on the methodologies of that era.

Objective: To determine the effect of DNP administration on the BMR of human subjects.

Methodology:

-

Subject Preparation: Subjects would fast for 12-14 hours overnight to ensure a post-absorptive state. They would then rest in a quiet, temperature-controlled room for at least 30 minutes.

-

Baseline BMR Measurement: The subject's oxygen consumption would be measured using indirect calorimetry, likely with a Benedict-Roth spirometer. This involves the subject breathing into a closed-circuit system, and the decrease in the volume of oxygen over a set period is measured.

-

DNP Administration: A standardized dose of DNP would be administered orally.

-

Post-DNP BMR Measurement: At specified time intervals after DNP administration, the BMR measurement would be repeated to determine the percentage increase in oxygen consumption.

-

Data Analysis: The pre- and post-DNP BMR values would be compared to calculate the stimulatory effect of the compound.

Self-Validation: The inclusion of a baseline measurement for each subject served as an internal control, allowing for the direct assessment of DNP's effect on an individual's metabolism.

Protocol: In Vitro Assessment of Mitochondrial Respiration

The discovery of DNP's uncoupling mechanism was likely facilitated by in vitro experiments using isolated mitochondria.

Objective: To demonstrate the effect of DNP on mitochondrial oxygen consumption and ATP synthesis.

Methodology:

-

Mitochondrial Isolation: Mitochondria would be isolated from animal tissues (e.g., rat liver) through differential centrifugation.

-

Respirometry: The isolated mitochondria would be placed in a sealed chamber with a buffer containing a respiratory substrate (e.g., succinate) and an oxygen electrode to measure the rate of oxygen consumption.

-

State 4 Respiration: The baseline rate of oxygen consumption in the presence of substrate but without ADP would be measured (State 4).

-

State 3 Respiration: ADP would be added to the chamber to stimulate ATP synthesis, leading to a rapid increase in oxygen consumption (State 3).

-

DNP Addition: DNP would be added to the chamber. This would cause a maximal rate of oxygen consumption, even in the absence of ADP, demonstrating the uncoupling of respiration from ATP synthesis.

-

ATP Measurement: Parallel experiments would measure ATP production, showing a decrease in ATP synthesis in the presence of DNP despite high rates of oxygen consumption.

Caption: Workflow for assessing mitochondrial uncoupling by DNP.

Chapter 6: DNP in the Modern Scientific Landscape

Despite its ban for human consumption, DNP has not disappeared. It remains a valuable tool in metabolic research and has seen a dangerous resurgence as an illicit weight-loss agent. There is also renewed interest in the therapeutic potential of controlled mitochondrial uncoupling.

A Standard Tool in the Lab

In a research setting, DNP is widely used as a classic mitochondrial uncoupler to study cellular bioenergetics, mitochondrial function, and the effects of metabolic stress.[14][15] Its well-characterized mechanism of action makes it a reliable positive control in experiments investigating novel uncoupling agents.

The Prospect of Controlled Uncoupling

The potent metabolic effects of DNP have inspired researchers to explore safer ways to harness the therapeutic potential of mitochondrial uncoupling for conditions such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[5][6][16] The development of liver-targeted DNP prodrugs and other novel uncoupling agents aims to achieve the metabolic benefits of DNP without the systemic toxicity.[5][16] Low doses of DNP are also being investigated for their potential neuroprotective effects in models of Alzheimer's, Parkinson's, and Huntington's diseases.[5][14][17]

The Perils of the Internet Age

The internet has facilitated the illicit sale and use of DNP as a weight-loss and bodybuilding drug, leading to a resurgence in poisonings and fatalities.[1][2][5][10] Despite warnings from regulatory agencies, DNP remains readily available online, posing a significant public health threat.[1][5][10] In the UK, DNP has been classified as a regulated poison, making it a criminal offense to sell to the public without a valid license.[5][18]

Conclusion: The Enduring and Complicated Legacy of DNP

The history of 2,4-Dinitrophenol is a compelling and cautionary tale in the annals of pharmacology and metabolic research. Its journey from an industrial chemical to a notorious diet pill and a valuable research tool encapsulates the dual nature of scientific discovery—the potential for profound benefit and the risk of devastating harm. For researchers today, DNP serves as a powerful reminder of the importance of understanding the fundamental mechanisms of drug action and the critical need for rigorous safety evaluation. Its story continues to inform the development of new therapies for metabolic diseases and underscores the timeless principle that in pharmacology, the dose truly makes the poison.

References

-

2,4-Dinitrophenol - Wikipedia. (n.d.). Retrieved from [Link]

-

Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes. (n.d.). MDPI. Retrieved from [Link]

-

What is the mechanism by which Dinitrophenol (2,4-Dinitrophenol) acts as an uncoupler of oxidative phosphorylation, specifically in relation to proton transport across the inner mitochondrial membrane? (2025, May 25). Dr.Oracle. Retrieved from [Link]

-

Weight-Loss Drugs: A Historical Review, Part 1. (2024, April 11). ACHI. Retrieved from [Link]

-

Grundlingh, J., Dargan, P. I., El-Zanfaly, M., & Wood, D. M. (2011). 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death. Journal of Medical Toxicology, 7(3), 205–212. Retrieved from [Link]

-

Geisler, J. G. (2019). 2,4 Dinitrophenol as Medicine. Cells, 8(3), 280. Retrieved from [Link]

-

DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. (n.d.). PMC - NIH. Retrieved from [Link]

-

Dinitrophenol and obesity: An early twentieth-century regulatory dilemma. (2025, August 5). ResearchGate. Retrieved from [Link]

-

The mitochondrial uncoupler DNP triggers brain cell mTOR signaling network reprogramming and CREB pathway up-regulation. (n.d.). PubMed. Retrieved from [Link]

-

DNP, mitochondrial uncoupling, and neuroprotection: A little dab'll do ya. (2017, May 3). Retrieved from [Link]

-

The Dangers of Dinitrophenol (DNP). (2023, January 24). Medium. Retrieved from [Link]

-

2,4-Dinitrophenol - Molecule of the Month May 2015. (n.d.). JSMol version. Retrieved from [Link]

-

DNP: the dangerous diet pill pharmacists should know about. (2019, June 13). The Pharmaceutical Journal. Retrieved from [Link]

-

The Risks of Using 2,4‑Dinitrophenol (2,4‑DNP) as a Weight Loss Agent: A Literature Review. (2022, September 20). Retrieved from [Link]

-

Scientists find a safer way to make cells burn more calories. (2026, January 5). ScienceDaily. Retrieved from [Link]

-

The weight-loss drug that makes our cells burn more energy. (2026, January 7). New Atlas. Retrieved from [Link]

-

DNP: the return of a deadly weight-loss drug. (2014, February 6). The Guardian. Retrieved from [Link]

-

Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases. (n.d.). PMC. Retrieved from [Link]

-

The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality. (n.d.). PMC - NIH. Retrieved from [Link]

-

Pharmacy Fact: Miracle Weight Loss Drug Successfully Burns Fat, Also 'Cooks' Internal Organs. (2021, May 7). Retrieved from [Link]

-

Mitochondrial uncoupler DNP induces coexistence of dual-state hyper-energy metabolism leading to tumor growth advantage in human glioma xenografts. (2022, December 15). Frontiers. Retrieved from [Link]

-

Fatal 2,4-Dinitrophenol (DNP) Ingestion & Use of a Novel Analytical Methodology Testing Post-Mortem Blood Concentrations. (2019, April 27). Annex Publishers. Retrieved from [Link]

-

2,4-Dinitrophenol (DNP). (2025, March 7). Food Standards Agency. Retrieved from [Link]

Sources

- 1. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 3. DNP: the return of a deadly weight-loss drug | Drugs | The Guardian [theguardian.com]

- 4. annexpublishers.com [annexpublishers.com]

- 5. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. acmcasereport.org [acmcasereport.org]

- 8. droracle.ai [droracle.ai]

- 9. Weight-Loss Drugs: A Historical Review, Part 1 - ACHI [achi.net]

- 10. medium.com [medium.com]

- 11. sciencedaily.com [sciencedaily.com]

- 12. newatlas.com [newatlas.com]

- 13. pharmacytimes.com [pharmacytimes.com]

- 14. DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab’ll Do Ya - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Mitochondrial uncoupler DNP induces coexistence of dual-state hyper-energy metabolism leading to tumor growth advantage in human glioma xenografts [frontiersin.org]

- 16. The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DNP, mitochondrial uncoupling, and neuroprotection: A little dab’ll do ya » Mitochon Pharmaceuticals [mitochonpharma.com]

- 18. food.gov.uk [food.gov.uk]

An In-Depth Technical Guide to the Synthesis and Purification of 3,5-Dinitrophenol

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 3,5-dinitrophenol (3,5-DNP), a key chemical intermediate in various industrial and research applications. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven methodologies for its preparation. We delve into the prevalent synthesis route via the nitration of m-nitrophenol, elucidating the reaction mechanism and providing a detailed, step-by-step laboratory protocol. Furthermore, this guide explores critical purification techniques, with a primary focus on recrystallization, offering a comparative analysis of solvent systems and a validated workflow. The narrative emphasizes the causality behind experimental choices and integrates robust safety protocols, reflecting the hazardous nature of the materials involved. All procedures are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound is a yellow, crystalline solid organic compound with the molecular formula C₆H₄N₂O₅.[1][2] It is one of several isomers of dinitrophenol. While its counterparts, particularly 2,4-dinitrophenol, have gained notoriety for their metabolic effects and high toxicity, 3,5-DNP serves primarily as a valuable precursor in organic synthesis and as an acid-base indicator.[3][4] Its chemical structure, featuring two electron-withdrawing nitro groups meta to a hydroxyl group, imparts distinct acidic properties and reactivity.

The synthesis of nitrated phenols is notoriously energetic and requires stringent control over reaction conditions to prevent runaway reactions and the formation of undesirable, often explosive, byproducts like picric acid.[5][6] Therefore, a successful synthesis protocol is not merely a sequence of steps but a self-validating system where temperature control, reagent addition rates, and workup procedures are designed to mitigate inherent risks.

Core Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄N₂O₅ | [1][3][7] |

| Molar Mass | 184.11 g/mol | [1] |

| Appearance | Yellowish crystalline solid / Colorless monoclinic prisms | [1][2][8] |

| Melting Point | 125-126 °C | [1][3] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, ether, benzene, and chloroform.[3][8] | [3][8] |

| pKa | 6.732 (at 25°C) | [3][9] |

Critical Safety Mandate: this compound and its precursors are hazardous materials. Dinitrophenols are toxic if inhaled, ingested, or absorbed through the skin and may cause damage to organs through prolonged exposure.[10][11] They are also flammable solids and can be explosive when dry.[10] All handling must be conducted in a well-ventilated chemical fume hood, with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[7][12][13] Waste is classified as hazardous and must be disposed of according to local regulations.[10][12]

Synthesis Pathway: Nitration of m-Nitrophenol

The most direct and commonly cited laboratory-scale synthesis of this compound involves the electrophilic nitration of m-nitrophenol.[3][8] This pathway is logical from a chemical standpoint due to the directing effects of the substituents on the benzene ring. The hydroxyl group (-OH) is an activating, ortho, para-director, while the nitro group (-NO₂) is a deactivating, meta-director. In m-nitrophenol, these effects synergize to strongly favor the introduction of a second nitro group at the C-5 position, which is meta to the existing nitro group and ortho to the hydroxyl group.

Reaction Mechanism and Workflow

The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated from nitric acid, acts as the electrophile. The reaction can be highly exothermic and vigorous, often characterized by the evolution of brown nitrogen oxide gases.[3]

Caption: Workflow for the synthesis of this compound via nitration.

Detailed Experimental Protocol

This protocol is adapted from established methods and prioritizes safety and control.[3]

Reagents and Equipment:

-

m-Nitrophenol

-

Nitric acid (relative density 1.3)

-

Round-bottom flask equipped with a reflux condenser and addition funnel

-

Heating mantle

-

Stir plate and magnetic stir bar

-

Ice bath

-

Separatory funnel

-

Steam distillation apparatus

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and vacuum flask

Procedure:

-

Reagent Setup: In a well-ventilated fume hood, carefully place m-nitrophenol into the round-bottom flask.

-

Acid Addition: Add nitric acid (density ~1.3) to the flask containing the m-nitrophenol.

-

Initiation: Begin stirring the mixture. Apply gentle heat with the heating mantle to initiate the reaction. This step is critical; the energy of activation must be overcome, but excessive heating can lead to a dangerous, uncontrolled exothermic event.

-

Reaction Monitoring: The onset of the reaction is marked by the vigorous evolution of brown nitrogen oxide gas and boiling of the solution.[3] Immediately remove the heat source and be prepared to use an ice bath to moderate the reaction temperature if it becomes too vigorous. The causality here is the highly exothermic nature of aromatic nitration.

-

Reaction Completion & Cooldown: Once the initial vigorous reaction subsides, allow the mixture to cool to room temperature. The liquid will separate into two distinct layers.[3]

-

Isolation of Crude Product: Carefully transfer the mixture to a separatory funnel. The lower layer, a viscous red oil, is the crude product phase.[3] Separate and collect this lower layer.

-

Initial Washing: Wash the collected crude oil with cold water to remove residual nitric acid and water-soluble impurities.

-

Preliminary Purification (Steam Distillation): The washed oil is then subjected to steam distillation. This is a crucial step that separates the volatile this compound from non-volatile tars and other decomposition byproducts that may have formed.

-

Final Product Collection: As the distillate cools, near-colorless, needle-like crystals of this compound will precipitate.[3] Collect these crystals via vacuum filtration and allow them to dry. Crucial Safety Note: Do not allow the product to become completely dry if it is to be stored, as dinitrophenols can be explosive when dry.[10] For analysis, a small sample can be thoroughly dried.

Purification: The Recrystallization System

While steam distillation provides a significant degree of purification, residual isomers or other impurities may remain. Recrystallization is the definitive method for achieving high-purity solid this compound.[14] The principle relies on selecting a solvent in which the compound is highly soluble at an elevated temperature but has low solubility at cooler temperatures.[15] Impurities, ideally, either remain in the cold solvent or are insoluble in the hot solvent.

Solvent Selection Strategy

The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent will dissolve a large amount of the product when hot but very little when cold, will not react with the product, and will have a boiling point low enough to be easily removed from the crystals. Various solvents have been suggested for dinitrophenol isomers.[16]

Table of Potential Recrystallization Solvents:

| Solvent System | Rationale & Comments | Potential Issues |

| n-Butyl Alcohol | Reported as a very effective solvent, though large volumes may be required.[16] | High boiling point (118 °C) can make final drying more difficult. |

| Ethanol/Water | A common mixed-solvent system. The product is dissolved in hot ethanol, and water is added until turbidity appears, then re-dissolved with a little more ethanol.[16] | Requires careful optimization of the solvent ratio. |

| Ethyl Acetate | A good general-purpose solvent for moderately polar compounds.[16] | Relatively low boiling point (77 °C) may not provide a large solubility differential. |

| Dichloromethane/Methanol | A mixed-solvent system that can be effective for compounds with intermediate polarity.[16] | Dichloromethane is volatile and has associated health risks. |

| Dioxane | Can be used where large quantities are involved.[16] | Forms peroxides and is a suspected carcinogen; use with extreme caution. |

Recrystallization Workflow and Protocol

Caption: Step-by-step workflow for the purification of 3,5-DNP by recrystallization.

Protocol for Recrystallization:

-

Solvent Test: Before committing the bulk of the material, perform a small-scale test to confirm the suitability of the chosen solvent.

-

Dissolution: Place the crude 3,5-DNP in an Erlenmeyer flask. Add a small portion of the selected solvent and heat the mixture to boiling (or near boiling) with stirring. Continue adding the hot solvent in small portions until the solid has just completely dissolved.[15] Using the minimum required volume is key to maximizing yield.

-

Decolorization (If Necessary): If the solution is highly colored with impurities, a small amount of activated charcoal can be added to the hot solution.

-

Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the precipitation of the product.[15]

-

Crystal Seeding: If crystals do not form, it may be due to a supersaturated solution. This can often be resolved by scratching the inner wall of the flask with a glass rod or by adding a "seed crystal" from a previous pure batch.[15]

-

Collection and Washing: Collect the purified crystals by vacuum filtration using a Buchner funnel.[15] Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.

-

Drying: Dry the crystals, preferably in a vacuum oven at a mild temperature, to remove the last traces of solvent.

Purity Assessment and Quality Control

Verifying the purity of the final product is a non-negotiable step. Several analytical methods can be employed to establish the identity and purity of the synthesized this compound.

-

Melting Point Determination: This is a fundamental and rapid technique. A pure compound will have a sharp melting point range that corresponds to the literature value (125-126 °C).[1][3] Impurities typically depress and broaden the melting range.[15]

-

Chromatographic Methods (HPLC, GC-MS): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for purity assessment.[17][18] These methods can separate and quantify the main component as well as detect and identify trace impurities.[19][20] The use of a certified high-purity reference standard is essential for accurate quantification.[4]

-

Spectroscopic Analysis (FTIR, NMR): Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the molecular structure of the synthesized compound. The obtained spectra should match reference spectra for this compound, confirming the presence of the correct functional groups (hydroxyl, nitro, aromatic ring) and the correct substitution pattern.[2]

Conclusion

The synthesis and purification of this compound, while conceptually straightforward via the nitration of m-nitrophenol, demand a high level of procedural discipline and an unwavering commitment to safety. The inherent exothermicity of the nitration reaction necessitates careful thermal management, while the hazardous nature of the materials requires stringent adherence to safety protocols. Purification by recrystallization is a robust system for achieving high purity, provided the solvent system is chosen judiciously. By understanding the chemical principles behind each step—from the directing effects in electrophilic substitution to the thermodynamics of crystallization—researchers can reliably and safely produce high-quality this compound for their scientific endeavors.

References

- 4 - SAFETY DATA SHEET. (2025, October 28). Thermo Fisher Scientific.

- Safety Data Sheet - AWS. (2022, September 6). AWS.

- SAFETY DATA SHEET - Fisher Scientific. (2024, March 31). Fisher Scientific.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- This compound. (2024, April 10). ChemBK.

- Synthesis, Formulation, and Testing of 3,4-DNP. (2018). IMEMG.

- This compound (CAS No. 586-11-8) SDS. Guidechem.

- This compound | 586-11-8. Biosynth.

- Which solvents should I use to recrystalize P-anisidine and DNP individually? (2023, August 8).

- Picric acid. Wikipedia.

- This compound | 586-11-8. (2023, May 4). ChemicalBook.

- High-Purity Dinitrophenol (DNP)

- One-Step Synthesis of Picric Acid from Phenol. (2017, April 20).

- Top 5 Methods of Assessing Chemical Purity. Moravek, Inc..

- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

- Recrystalliz

- This compound. CymitQuimica.

- This compound 586-11-8 wiki. Guidechem.

- The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. (2025, August 5).

- Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United St

- Review Article - Ashdin Publishing. (2023, November 29). Ashdin Publishing.

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. Picric acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | 586-11-8 [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 13. fishersci.com [fishersci.com]

- 14. mt.com [mt.com]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. moravek.com [moravek.com]

- 18. ashdin.com [ashdin.com]

- 19. researchgate.net [researchgate.net]

- 20. Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 3,5-Dinitrophenol: A Comprehensive Guide for Laboratory Applications

An In-depth Technical Guide for Researchers

Introduction

3,5-Dinitrophenol (3,5-DNP) is a nitroaromatic compound of significant interest in various scientific domains, including chemical synthesis, environmental science, and biomedical research.[1][2] As a derivative of phenol, its chemical behavior is dictated by the interplay between the acidic hydroxyl group and the electron-withdrawing effects of the two nitro groups. A thorough understanding of its solubility in dimethyl sulfoxide (DMSO) and other common laboratory solvents is paramount for designing robust experimental protocols, ensuring accurate results, and enabling applications ranging from in vitro biological assays to the synthesis of novel chemical entities.

This technical guide provides a detailed examination of the solubility characteristics of this compound. We will explore the underlying physicochemical principles governing its dissolution, present its qualitative and quantitative solubility in a range of solvents, provide a validated experimental protocol for solubility determination, and discuss the critical safety and handling considerations necessary when working with this compound.

Core Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For 3,5-DNP, the key features are its aromatic ring, the acidic phenolic proton, and the two highly polar nitro groups. These characteristics create a molecule with a complex balance of polar and non-polar regions, directly influencing its interaction with different solvents.

| Property | Value | Source |

| Molecular Formula | C₆H₄N₂O₅ | [3][4] |

| Molar Mass | 184.11 g/mol | [3][4] |

| Appearance | Needle-like crystals; Yellowish crystalline solid | [3][5] |

| Melting Point | 125.1 - 126 °C | [1][3][5] |

| pKa | 6.732 (at 25°C) | [1][3] |

| Water Solubility | 13.42 g/L (at 51.6 °C) | [1][3] |

The Science of Solubility: Theoretical Framework

The dissolution of 3,5-DNP is governed by the fundamental principle of "like dissolves like," which relates solubility to the polarity of the solute and solvent.[6][7] The unique structure of 3,5-DNP provides a clear illustration of how different molecular features contribute to this interaction.

Causality Behind Solubility:

-

Polarity and Hydrogen Bonding: The phenolic hydroxyl (-OH) group is polar and can act as both a hydrogen bond donor (via the hydrogen atom) and an acceptor (via the oxygen atom). The two nitro (-NO₂) groups are also strongly polar. These features favor solubility in polar solvents capable of forming hydrogen bonds or engaging in strong dipole-dipole interactions.

-

Non-Polar Character: The benzene ring is non-polar and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.

-

Acidity and Ionization: this compound is a weak acid due to its phenolic proton.[1][3] In basic solutions (where the pH is above its pKa of ~6.7), the hydroxyl group deprotonates to form the 3,5-dinitrophenolate anion. This transformation from a neutral molecule to an ion dramatically increases its polarity and, consequently, its solubility in polar solvents like water.

The following diagram illustrates the relationship between the molecular properties of 3,5-DNP and its expected solubility in different classes of solvents.

Caption: Influence of 3,5-DNP's molecular features on solvent compatibility.

Solubility Profile Across Common Laboratory Solvents

Based on its chemical nature, 3,5-DNP exhibits a broad range of solubilities. While precise quantitative data is not always available, a reliable qualitative profile can be established from chemical literature.

Qualitative Solubility Summary

The following table summarizes the general solubility of 3,5-DNP in various solvents. This information is critical for selecting appropriate solvents for different experimental workflows, such as chemical reactions, extractions, or sample preparation for analysis.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | Strong hydrogen bond acceptor and high polarity effectively solvate the polar groups of 3,5-DNP.[8][9] |

| Ethanol | Polar Protic | Soluble | Capable of hydrogen bonding with the -OH and -NO₂ groups.[3][10] |

| Diethyl Ether | Weakly Polar | Soluble | The ether oxygen can act as a hydrogen bond acceptor.[3][10] |

| Chloroform | Weakly Polar | Soluble | Can interact with the polar groups of the solute.[1][10] |

| Benzene | Non-Polar | Soluble | The aromatic ring of benzene interacts favorably with the benzene ring of 3,5-DNP.[1][10] |

| Water | Polar Protic | Hardly Soluble / Slightly Soluble | The large non-polar benzene ring limits solubility despite the presence of polar groups.[3] |

| Aqueous Base (e.g., 5% NaOH) | Polar Protic, Basic | Very Soluble | Deprotonation forms the highly polar and water-soluble 3,5-dinitrophenolate salt.[11] |

| Hexane | Non-Polar | Insoluble | The high polarity of 3,5-DNP's functional groups prevents dissolution in highly non-polar aliphatic solvents. |

Spotlight on DMSO: The Solvent of Choice for Stock Solutions

Dimethyl sulfoxide (DMSO) is an exceptional solvent for this compound and is the recommended choice for preparing concentrated stock solutions for biological and in vitro studies.

Expertise & Experience: The high polarity (Relative Polarity = 0.444) and strong hydrogen bond accepting capability of the sulfoxide oxygen in DMSO allow it to disrupt the intermolecular forces in solid 3,5-DNP and effectively solvate the molecule.[9] In a research context, a highly concentrated stock solution (e.g., 10-100 mM) is typically prepared in DMSO. This stock can then be serially diluted into aqueous cell culture media or buffers for experiments. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[8]

Experimental Protocol: Solubility Determination via the Shake-Flask Method

To obtain precise, quantitative solubility data, a validated experimental method is required. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.

Trustworthiness: This protocol is a self-validating system. By ensuring that an excess of the solid is present and that the system reaches equilibrium, the resulting concentration of the supernatant represents the true thermodynamic solubility under the specified conditions.

Step-by-Step Methodology

-

Preparation: Add an excess amount of crystalline this compound to several screw-capped glass vials. The presence of undissolved solid at the end of the experiment is essential.

-

Solvent Addition: Accurately dispense a known volume of the desired solvent (e.g., DMSO, ethanol, or buffered water) into each vial.

-

Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure equilibrium between the dissolved and undissolved solute is achieved.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment. Alternatively, centrifuge the vials at the same temperature to accelerate phase separation.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a pipette. Be cautious not to disturb the solid material at the bottom.

-

Filtration: Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE for organic solvents or PVDF for aqueous solutions) to remove any microscopic particulate matter.

-

Dilution & Analysis: Quantitatively dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-calibrated analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC).

-

Quantification: Measure the concentration of the diluted sample. Calculate the original solubility by multiplying the measured concentration by the dilution factor.

The following workflow diagram visually represents this protocol.

Caption: Standard workflow for the shake-flask solubility determination method.

Safety and Handling of this compound

This compound is a hazardous substance and requires strict safety protocols. Its isomer, 2,4-Dinitrophenol, is known to be flammable, acutely toxic, and can cause severe organ damage through prolonged exposure.[12][13][14] Similar precautions should be taken for 3,5-DNP.

Authoritative Grounding: Safety Data Sheets (SDS) are the primary source of authoritative safety information. Always consult the most recent SDS for 3,5-DNP before handling.[15]

Key Hazards:

-

Toxicity: Dinitrophenols are toxic if swallowed, inhaled, or absorbed through the skin.[13][14]

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.[12]

-

Explosive Risk: Dinitrophenols can be explosive when dry.[13][16] They are often supplied wetted with water to reduce this hazard. Do not allow the material to dry out.

Mandatory Safety Precautions:

-

Engineering Controls: Handle only within a certified chemical fume hood to prevent inhalation.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.

-

Handling: Avoid creating dust. Use appropriate tools for transferring the solid.

-

Storage: Store in a cool, well-ventilated area, away from heat and ignition sources, and in a tightly sealed container.[12]

-

Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.

References

-

This compound - ChemBK. (2024). ChemBK. [Link]

-

Cas 586-11-8,this compound - LookChem. LookChem. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (PDF). [Link]

-

Chemical Properties of this compound (CAS 586-11-8) - Cheméo. Cheméo. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (Web Page). [Link]

-

This compound | C6H4N2O5 | CID 11459 - PubChem. National Institutes of Health. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. [Link]

-

Solubility of Organic Compounds. (2023). University of Calgary. [Link]

-

Experiment 727: Organic Compound Functional Groups - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

-

Safety Data Sheet. (2024). (PDF). [https://www. indagoo.com/img/msds/DA01CC19.pdf]([Link]. indagoo.com/img/msds/DA01CC19.pdf)

-

POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrophenols - NCBI. National Institutes of Health. [Link]

-

2,4-Dinitrophenol - Wikipedia. Wikipedia. [Link]

-

Is it ok to dissolve 2,4 dinitrophenol (DNP) in DMSO for In vitro experiments? - Reddit. (2023). Reddit. [Link]

-

Solvents and Polarity - Department of Chemistry : University of Rochester. University of Rochester. [Link]

-

2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem. National Institutes of Health. [Link]

Sources

- 1. Cas 586-11-8,this compound | lookchem [lookchem.com]

- 2. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | C6H4N2O5 | CID 11459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. chem.ws [chem.ws]

- 7. m.youtube.com [m.youtube.com]

- 8. reddit.com [reddit.com]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. This compound CAS#: 586-11-8 [amp.chemicalbook.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. pfaltzandbauer.com [pfaltzandbauer.com]

- 15. Page loading... [guidechem.com]

- 16. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 3,5-Dinitrophenol

This guide provides a comprehensive analysis of the spectroscopic data for 3,5-dinitrophenol, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of this compound. The focus is on not only presenting the data but also providing insights into the experimental considerations and the structural interpretation of the spectral features.

Introduction

This compound (C₆H₄N₂O₅) is a crystalline solid that serves as a versatile building block in the synthesis of pharmaceuticals, dyes, and pesticides. Its chemical reactivity and biological activity are intrinsically linked to its molecular structure. Spectroscopic techniques are indispensable tools for the unambiguous identification and characterization of such molecules. This guide will explore the ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra of this compound, offering a detailed roadmap for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern of the aromatic ring.

Theoretical Background

In NMR, the chemical shift (δ) is a measure of the resonance frequency of a nucleus relative to a standard, and it is highly sensitive to the electronic environment of the nucleus. Electron-withdrawing groups, such as the nitro groups (-NO₂) in this compound, deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield). The symmetry of the molecule also plays a critical role in determining the number of unique signals in the NMR spectrum.

Detailed Experimental Protocol: Acquiring NMR Spectra

A robust NMR spectrum of this compound can be obtained using the following protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher for ¹H NMR to achieve good signal dispersion.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to a series of singlets, one for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-4 | 9.04 | t (J = 2.2 Hz) | 1H | Proton at C4 |

| H-2, H-6 | 8.75 | d (J = 2.2 Hz) | 2H | Protons at C2 and C6 |

Solvent: DMSO-d₆, Spectrometer Frequency: 90 MHz. Data obtained from the Spectral Database for Organic Compounds (SDBS).[1][2][3]

Table 2: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| C-1 | 157.9 | Carbon attached to the hydroxyl group |

| C-3, C-5 | 148.8 | Carbons attached to the nitro groups |

| C-4 | 120.3 | Carbon at position 4 |

| C-2, C-6 | 114.7 | Carbons at positions 2 and 6 |

Solvent: CDCl₃, Spectrometer Frequency: 22.5 MHz. Data obtained from the Spectral Database for Organic Compounds (SDBS).[1][2][3]

Interpretation of the NMR Spectra

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

The ¹H NMR spectrum of this compound is a classic example of a simple, symmetrical aromatic system.

-

Symmetry: The molecule possesses a plane of symmetry passing through the C1-C4 axis. This symmetry renders the protons at C2 and C6 chemically equivalent, as are the carbons at these positions. Similarly, the nitro-substituted carbons C3 and C5 are equivalent.

-

¹H NMR Signals:

-